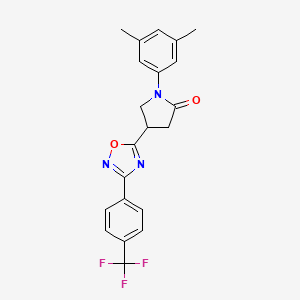

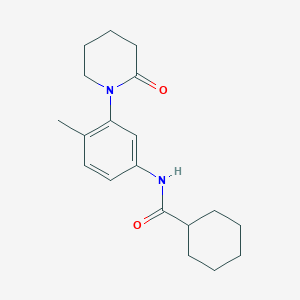

![molecular formula C17H18N2O B2708389 3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 1207722-76-6](/img/structure/B2708389.png)

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one” is a complex organic molecule. It has been mentioned in the context of the tandem C/N-difunctionalization of nitroarenes, a process involving reductive amination and annulation by a ring expansion/contraction sequence .

Synthesis Analysis

The synthesis of this compound involves a series of complex reactions. The general procedure for the formation of 2-Amino-3H-Azepine, a key intermediate in the synthesis, involves the use of nitroarene and a phosphetane oxide precatalyst . The synthesis also involves a pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzylamino group and a dihydro-1H-benzo[b]azepin-2(3H)-one group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions include the expansion of nitroarenes to 2-Amino-3H-Azepines and the contraction of 2-Amino-3H-Azepines by acylative isomerization . The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline is a crucial step in the synthesis .Applications De Recherche Scientifique

Synthesis and Biological Activity

A study by Rajanarendar et al. (2013) detailed the synthesis of novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, which were evaluated for antimicrobial, anti-inflammatory, LOX-5 inhibitory, and analgesic activity. Compounds in this series exhibited significant antimicrobial and potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2013).

Research on benzazepine derivatives such as SCH 23390, a selective dopamine D-1 receptor antagonist, has provided insights into the binding characteristics to specific striatal receptor sites, demonstrating the compound's high affinity and selectivity for the D-1 dopamine receptor (Billard et al., 1984).

A phosphine-catalyzed intermolecular cyclization method reported by Zhang et al. (2019) serves as a novel approach for constructing benzo[b]azepin-3-ones, highlighting the compound's relevance in synthesizing angiotensin-converting enzyme inhibitors (Zhang et al., 2019).

Chemical Synthesis and Characterization

Guerrero et al. (2020) introduced a versatile method to access novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and related compounds, demonstrating the potential of benzazepine derivatives in the development of new chemical entities with significant biological activities (Guerrero et al., 2020).

A metal-free decarboxylative annulation method was described by Pan et al. (2020) for synthesizing benzo[b]azepin-2-ones, highlighting the efficiency of non-metal catalyzed reactions in constructing complex benzazepine frameworks (Pan et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

3-(benzylamino)-1,3,4,5-tetrahydro-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17-16(18-12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)19-17/h1-9,16,18H,10-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZOITZQCLTXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

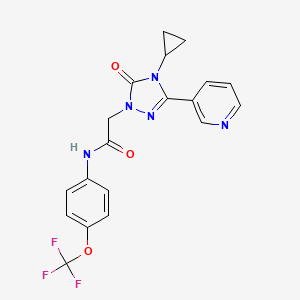

![2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2708306.png)

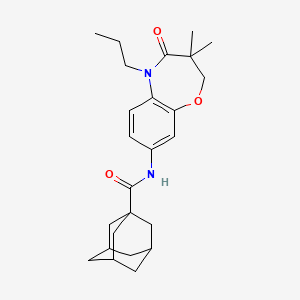

![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2708312.png)

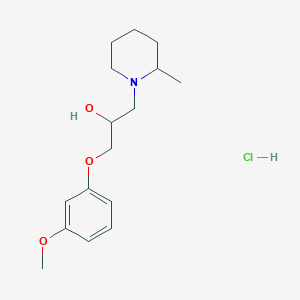

![N-(3,4-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708314.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2708317.png)

![Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2708320.png)

![3-Bromo-N-[(4-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2708321.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708323.png)

![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2708324.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2708327.png)